molecular formula C10H11NO3 B1633053 ethyl 2-formamidobenzoate

ethyl 2-formamidobenzoate

Cat. No.: B1633053
M. Wt: 193.2 g/mol
InChI Key: XOCJRBSNCVFRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-formamidobenzoate, also known as ethyl 4-formamidobenzoate, is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid and is commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its utility in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to promote the formation of the formamide derivative.

Industrial Production Methods

In an industrial setting, the production of ethyl o-formamidobenzoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the product through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-formamidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Aminobenzoate derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

ethyl 2-formamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl o-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s formamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and function.

Comparison with Similar Compounds

ethyl 2-formamidobenzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Ethyl 4-nitrobenzoate: Used in the synthesis of various organic compounds.

    Methyl 4-formamidobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of ethyl o-formamidobenzoate lies in its specific formamide functional group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

ethyl 2-formamidobenzoate

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-7H,2H2,1H3,(H,11,12)

InChI Key

XOCJRBSNCVFRPR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC=O

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=O

Origin of Product

United States

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